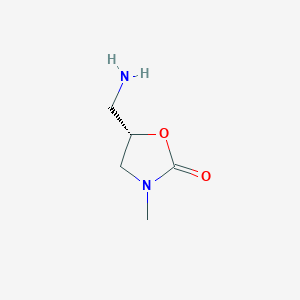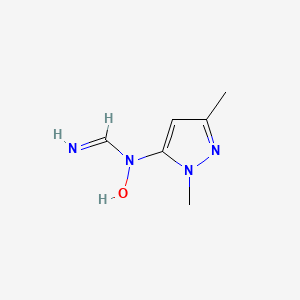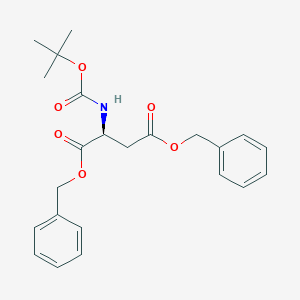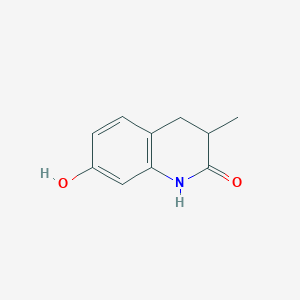![molecular formula C19H16ClN2O2P B12892155 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide CAS No. 68521-36-8](/img/structure/B12892155.png)
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the diazaphosphepine family, which is characterized by the presence of phosphorus, nitrogen, and oxygen atoms within its molecular framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate the compound from reaction by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide has several scientific research applications, including:
Flame Retardancy: It is used as a flame retardant additive in polymeric materials, enhancing their fire resistance properties
Polymer Chemistry: The compound is incorporated into polymer matrices to improve their thermal stability and mechanical properties.
Material Science: It is studied for its potential use in advanced materials with specific functional properties.
Wirkmechanismus
The mechanism by which 6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide exerts its effects involves interactions with molecular targets and pathways. In flame retardancy applications, the compound promotes the formation of a protective char layer on the material surface, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): Another phosphorus-containing flame retardant with similar applications.
Triphenyl Phosphate: A non-halogenated flame retardant used in various polymer systems.
Uniqueness
6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide is unique due to its specific molecular structure, which imparts distinct thermal and chemical properties. Its ability to form stable char layers and enhance the thermal stability of polymers makes it a valuable additive in flame retardant formulations .
Eigenschaften
CAS-Nummer |
68521-36-8 |
|---|---|
Molekularformel |
C19H16ClN2O2P |
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
6-(4-chloro-3-methylphenoxy)-5,7-dihydrobenzo[d][1,3,2]benzodiazaphosphepine 6-oxide |
InChI |
InChI=1S/C19H16ClN2O2P/c1-13-12-14(10-11-17(13)20)24-25(23)21-18-8-4-2-6-15(18)16-7-3-5-9-19(16)22-25/h2-12H,1H3,(H2,21,22,23) |
InChI-Schlüssel |
DZVPMVMAUUXIBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OP2(=O)NC3=CC=CC=C3C4=CC=CC=C4N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)

![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)







